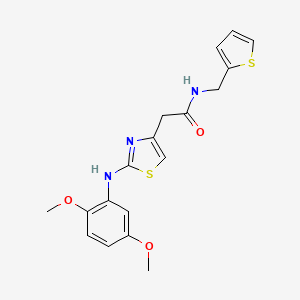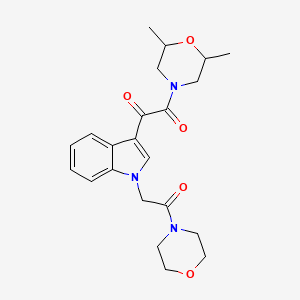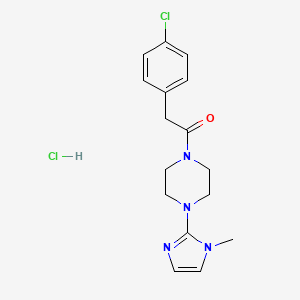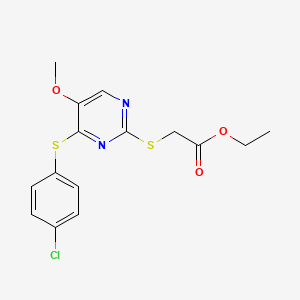![molecular formula C18H12ClFN4O B2427296 7-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 477888-44-1](/img/structure/B2427296.png)
7-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, despite its relatively simple structure, has proven to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design . For example, as the ring system of TPs is isoelectronic with that of purines, this heterocycle has been proposed as a possible surrogate of the purine ring .
Synthesis Analysis
The 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) was obtained by condensation of 2,4-pentanedione and 3-amino-4H-1,2,4-triazole, purified by ethanol recrystallization .
Aplicaciones Científicas De Investigación
Antitumor Properties
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been investigated for its antitumor potential. Researchers have explored its use as a core structure in novel compounds with promising cytotoxic effects against cancer cells . Further studies are needed to optimize these derivatives and enhance their efficacy.
Anti-Inflammatory Effects
Pyrimidines, including [1,2,4]triazolo[1,5-a]pyrimidine derivatives, exhibit anti-inflammatory properties. These compounds inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and certain interleukins . The introduction of this scaffold to existing anti-inflammatory agents has led to unexpected enhancements in their effects .
Antibacterial and Antiviral Activities
Natural and synthetic pyrimidines, including [1,2,4]triazolo[1,5-a]pyrimidine, possess antibacterial and antiviral properties. These compounds may serve as potential leads for developing new antimicrobial agents .
Antifungal Applications
Some pyrimidines, including [1,2,4]triazolo[1,5-a]pyrimidine derivatives, exhibit antifungal activity. Researchers have explored their potential in combating fungal infections .
Treatment of Alzheimer’s Disease and Insomnia
Polycyclic systems containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been investigated for their potential in treating Alzheimer’s disease and insomnia . These compounds may modulate relevant receptors or channels.
Complexes with Pt and Ru for Parasite Control and Cancer Treatment
Complexes formed by combining [1,2,4]triazolo[1,5-a]pyrimidines with platinum (Pt) and ruthenium (Ru) have shown high activity against parasites and potential for cancer treatment . These metal complexes represent an exciting avenue for further research.
Direcciones Futuras
The TP scaffold has found numerous applications in medicinal chemistry . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . In addition, the metal-chelating properties of the TP ring have also been exploited to generate candidate treatments for cancer and parasitic diseases . These findings suggest that TP derivatives, including “7-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine”, may have potential for further exploration in drug design.
Mecanismo De Acción
Mode of Action
It is known that many triazolo[1,5-a]pyrimidine derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions . The specific interactions of this compound with its targets and the resulting changes need to be elucidated through further studies.
Biochemical Pathways
Some triazolo[1,5-a]pyrimidines have been described as cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) inhibitors . If this compound acts similarly, it could affect pathways regulated by cAMP, leading to downstream effects such as changes in gene expression, cell proliferation, and apoptosis.
Result of Action
Some triazolo[1,5-a]pyrimidines have shown moderate antiproliferative activities against cancer cells . If this compound has similar effects, it could potentially be used in cancer therapy.
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can affect the action of a compound .
Propiedades
IUPAC Name |
7-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4O/c19-15-2-1-3-16(20)14(15)10-25-13-6-4-12(5-7-13)17-8-9-21-18-22-11-23-24(17)18/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUELCGMNUUIWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C3=CC=NC4=NC=NN34)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Triazol-2-yl)azetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2427214.png)
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2427215.png)


![Ethyl 2-(4-methylphenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B2427219.png)

![9-(4-fluorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)


![[4-(4-Cyclohexylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2427226.png)

![N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/structure/B2427231.png)

![ethyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B2427234.png)